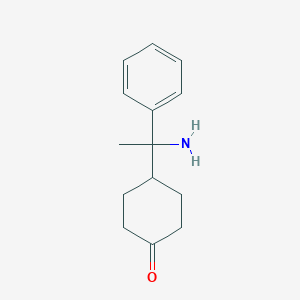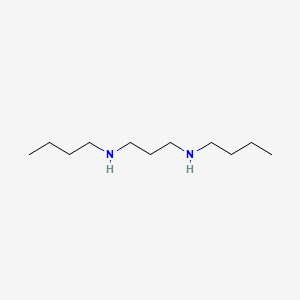![molecular formula C6H6N4S B8715895 7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2(1H)-thione CAS No. 100114-29-2](/img/structure/B8715895.png)
7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2(1H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2(1H)-thione is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The unique structure of this compound makes it a valuable compound for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2(1H)-thione can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . Another method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation in industrial settings allows for efficient and rapid production, making it a preferred method for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2(1H)-thione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with different properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions . The reactions are typically carried out under controlled conditions to ensure high yields and purity of the products.
Major Products Formed: The major products formed from the reactions of this compound include various substituted derivatives that exhibit enhanced biological activities. These derivatives are often used in medicinal chemistry for the development of new drugs .
Wissenschaftliche Forschungsanwendungen
7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2(1H)-thione has a wide range of scientific research applications. Additionally, it is used as a reactant in the synthesis of dihydroorotate dehydrogenase inhibitors, which have antimalarial activity . The compound is also investigated for its pharmacological activity, particularly its binding to HIV TAR RNA, making it a potential candidate for antiviral drug development .
Wirkmechanismus
The mechanism of action of 7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2(1H)-thione involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in the suppression of cell proliferation and induction of apoptosis, making it a potential anticancer agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2(1H)-thione include 5-Methyl-7-hydroxy-1,3,4-triazaindolizine, 6-Methyl-4-hydroxy-1,3,3a,7-tetraazaindene, and 7-Hydroxy-5-methyl-1,3,4-triazaindolizine .
Uniqueness: What sets this compound apart from similar compounds is its unique structure, which allows for diverse chemical modifications and a broad range of biological activities. Its ability to inhibit specific molecular pathways, such as the ERK signaling pathway, highlights its potential as a therapeutic agent .
Eigenschaften
CAS-Nummer |
100114-29-2 |
|---|---|
Molekularformel |
C6H6N4S |
Molekulargewicht |
166.21 g/mol |
IUPAC-Name |
7-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidine-2-thione |
InChI |
InChI=1S/C6H6N4S/c1-4-2-3-7-5-8-6(11)9-10(4)5/h2-3H,1H3,(H,9,11) |
InChI-Schlüssel |
YJRRWJRVQFNMQK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=NC2=NC(=S)NN12 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


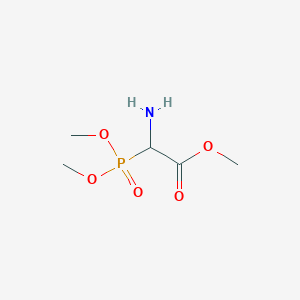

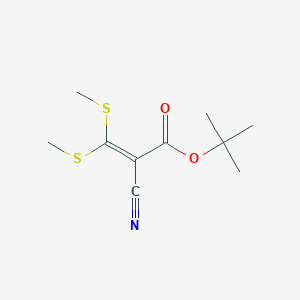
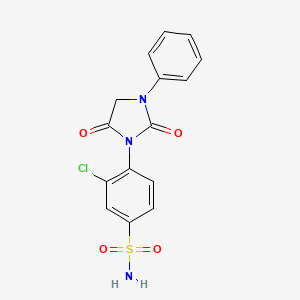
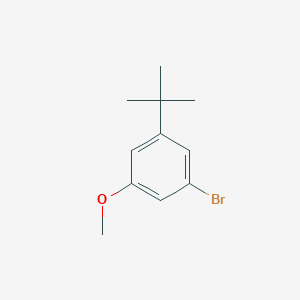
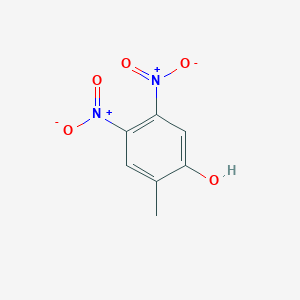
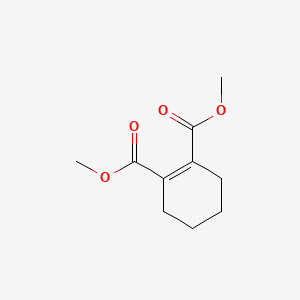
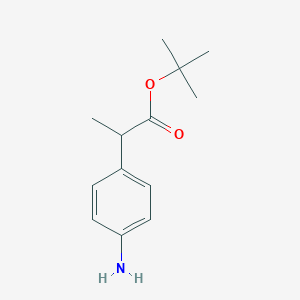
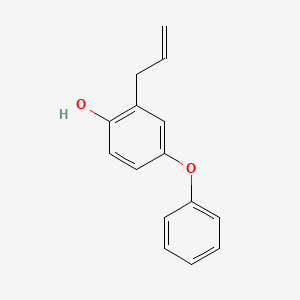
![5-(4-fluorophenethyl)-2,8-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B8715897.png)
